4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-methylthiopyrimidine with suitable reagents to form the desired pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects often involves interaction with specific molecular targets such as kinases or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthiopyrimidine
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
64609-32-1 |
---|---|
Molecular Formula |
C8H8ClN3S |
Molecular Weight |
213.69 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-4-3-10-7-5(4)6(9)11-8(12-7)13-2/h3H,1-2H3,(H,10,11,12) |
InChI Key |
GJMHCKTYEIFVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.